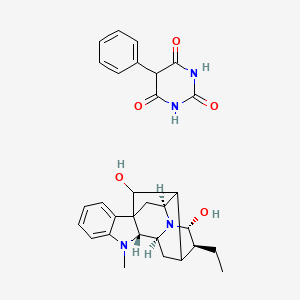

Ajmaline phenylbarbiturate

Descripción

Propiedades

Número CAS |

81424-61-5 |

|---|---|

Fórmula molecular |

C30H34N4O5 |

Peso molecular |

530.6 g/mol |

Nombre IUPAC |

(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1 |

Clave InChI |

FQHDUMDHVKEPDU-MNGKQSICSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

SMILES isomérico |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

SMILES canónico |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

Sinónimos |

1215 S 1215-S AJ-PBB ajmaline phenylbarbiturate ajmaline, phenylbarbiturate drug combination |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Ajmaline Phenylbarbiturate

Strategies for the Direct Synthesis of Ajmaline (B190527) Phenylbarbiturate

The direct synthesis of ajmaline phenylbarbiturate can be approached through several methodologies, each with its own set of advantages and challenges. These strategies primarily revolve around non-covalent interactions, such as salt formation and co-crystallization, as well as the creation of covalent linkages between the two parent molecules.

Exploration of Salt Formation Pathways between Ajmaline and Phenylbarbituric Acid

The formation of a salt between the basic ajmaline molecule and the acidic phenylbarbituric acid is a primary and straightforward synthetic route. Ajmaline, an indole (B1671886) alkaloid, possesses basic nitrogen atoms that can be protonated by an acid. dss.go.th Phenylbarbituric acid, a derivative of barbituric acid, has acidic protons that it can donate.

The general principle of this salt formation involves the reaction of an acid and a base to form a salt and water. In this specific case, the reaction would involve dissolving both ajmaline and phenylbarbituric acid in a suitable solvent, followed by allowing the salt to crystallize. The choice of solvent is critical to ensure that both reactants are soluble and that the resulting salt is insoluble, thus facilitating its isolation.

| Parameter | Description |

| Reactants | Ajmaline, Phenylbarbituric Acid |

| Reaction Type | Acid-Base Neutralization |

| Potential Solvents | Ethanol, Methanol (B129727), Acetone |

| Product | This compound (salt) |

Investigation of Co-crystallization Techniques for Ajmaline and Phenobarbital (B1680315) Derivatives

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. vu.lt This method is particularly useful for modifying the physicochemical properties of active pharmaceutical ingredients. In the context of ajmaline and phenobarbital derivatives, co-crystallization could be employed to create a novel solid form with unique properties.

The process of co-crystallization typically involves dissolving the two co-formers in a solvent and then inducing crystallization through various methods such as slow evaporation, cooling, or the addition of an anti-solvent. nih.gov The success of co-crystallization is dependent on the intermolecular interactions, such as hydrogen bonding, between the two molecules. nih.gov

| Technique | Description |

| Slow Evaporation | A solution of the co-formers is allowed to evaporate slowly, leading to the gradual formation of co-crystals. |

| Cooling Crystallization | A saturated solution of the co-formers at a higher temperature is cooled, causing the co-crystals to precipitate out. |

| Anti-Solvent Addition | An anti-solvent, in which the co-crystals are insoluble, is added to a solution of the co-formers to induce precipitation. |

Novel Synthetic Routes for Covalently Linked Ajmaline-Phenylbarbiturate Hybrid Structures

Creating a covalent bond between ajmaline and a phenylbarbiturate derivative would result in a hybrid molecule with potentially novel biological activities. This would involve functionalizing one or both of the parent molecules to allow for a chemical reaction to occur between them.

For instance, a synthetic route could involve modifying the phenylbarbituric acid to include a reactive group that can then be coupled with a suitable functional group on the ajmaline molecule. gatech.edu The synthesis of such hybrid structures is a more complex undertaking than salt formation or co-crystallization and would require multi-step synthetic sequences. mdpi.com

Precursor Chemistry and Starting Material Optimization

The efficient synthesis of this compound is highly dependent on the quality and availability of its precursors. Therefore, the optimization of the isolation and purification of ajmaline and the synthesis of phenylbarbituric acid are crucial.

Ajmaline Isolation and Purification Methodologies

Ajmaline is a naturally occurring indole alkaloid that is primarily isolated from the roots of plants of the Rauwolfia species. google.comgoogle.com The isolation process typically involves extraction from the plant material, followed by a series of purification steps.

The extraction is often carried out using organic solvents, and the crude extract is then subjected to various chromatographic techniques to isolate the ajmaline. thaiscience.infojsmcentral.org The purification process is challenging due to the presence of other structurally similar alkaloids in the plant extract. google.com

| Step | Method | Description |

| Extraction | Solvent Extraction | The plant material is treated with a solvent to extract the alkaloids. thaiscience.info |

| Purification | Column Chromatography | The crude extract is passed through a column to separate the different components. jsmcentral.org |

| Crystallization | Recrystallization | The isolated ajmaline is further purified by recrystallization to obtain a high-purity product. google.com |

Phenylbarbituric Acid Synthesis and Precursor Modifications

Phenylbarbituric acid is a synthetic compound that is prepared through the condensation of a disubstituted malonic ester with urea (B33335). The synthesis involves the reaction of diethyl phenylmalonate with urea in the presence of a strong base, such as sodium ethoxide.

Modifications to the phenylbarbituric acid structure can be achieved by using different substituted malonic esters in the synthesis. This allows for the introduction of various functional groups into the final molecule, which can then be used to create covalently linked hybrid structures. thieme-connect.comresearchgate.net

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl phenylmalonate | Urea | Sodium Ethoxide | Phenylbarbituric Acid |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Due to the absence of established synthetic routes for this compound in the available literature, this section will discuss general principles of reaction optimization that would be applicable if such a synthesis were to be developed.

The choice of solvent and reaction temperature are critical parameters in chemical synthesis, influencing reaction rates, yields, and the formation of byproducts. For a hypothetical synthesis of this compound, a range of solvents would need to be screened. The polarity of the solvent would be a key consideration, needing to solubilize both the ajmaline and phenylbarbituric acid reactants.

The reaction temperature would need to be carefully controlled to provide sufficient energy for the reaction to proceed without causing decomposition of the reactants or products.

Table 1: Hypothetical Solvent Screening for this compound Synthesis

| Solvent | Polarity | Boiling Point (°C) | Potential Advantages | Potential Disadvantages |

| Dichloromethane (DCM) | Nonpolar | 39.6 | Good for nonpolar reactants | May not solubilize polar intermediates |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | Good solvating power for a range of compounds | Can form peroxides |

| Acetonitrile (B52724) (MeCN) | Polar aprotic | 82 | High dielectric constant, good for ionic reactions | Can be difficult to remove |

| Dimethylformamide (DMF) | Polar aprotic | 153 | High boiling point allows for a wide temperature range | Difficult to remove, potential for decomposition at high temperatures |

The use of a catalyst could be essential to facilitate the formation of a bond between ajmaline and phenylbarbituric acid. The type of catalyst would depend on the specific reaction employed. For instance, in syntheses involving barbituric acid derivatives, both acid and base catalysts have been utilized. mdpi.com

The stoichiometry of the reactants would also need to be optimized. An excess of one reactant might be used to drive the reaction to completion, but this could also lead to the formation of unwanted side products. Careful adjustment of the molar ratios of ajmaline and the phenylbarbituric acid derivative would be necessary to maximize the yield of the desired product.

Derivatization and Analog Development of this compound

While there is no specific information on the derivatization of this compound, the principles of analog development for related compounds can be discussed. The development of analogs of other antiepileptic drugs has been a strategy to improve efficacy and reduce side effects. nih.gov

The rational design of structural analogs of a hypothetical this compound would involve targeted modifications to either the ajmaline or the phenylbarbiturate portion of the molecule. These modifications could help in understanding the structure-activity relationship (SAR) and the mechanism of action. For example, altering substituents on the phenyl ring of the phenylbarbiturate moiety could probe the importance of electronic and steric effects for biological activity.

The introduction of different substituents onto the core structure of a potential this compound could significantly impact its chemical reactivity and how it interacts with biological targets. For instance, electron-withdrawing or electron-donating groups on the aromatic rings could alter the electron density and, consequently, the binding affinity for a receptor.

Table 2: Potential Substituent Modifications and Their Predicted Effects

| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity | Predicted Effect on Molecular Recognition |

| Phenyl ring of phenylbarbiturate | Electron-withdrawing (e.g., -NO2) | May increase acidity of N-H protons | Could alter hydrogen bonding capabilities |

| Phenyl ring of phenylbarbiturate | Electron-donating (e.g., -OCH3) | May decrease acidity of N-H protons | Could enhance hydrophobic interactions |

| Indole nucleus of ajmaline | Halogen (e.g., -Cl, -Br) | May alter metabolic stability | Could introduce new binding interactions |

| Indole nucleus of ajmaline | Alkyl group (e.g., -CH3) | May increase lipophilicity | Could provide steric bulk, influencing binding pose |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Ajmaline Phenylbarbiturate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of Ajmaline (B190527) Phenylbarbiturate in both solution and the solid state.

In solution, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide the initial framework for structural confirmation. The ¹H NMR spectrum of Ajmaline Phenylbarbiturate would be expected to display a complex pattern of signals corresponding to the protons of both the ajmaline and phenylbarbiturate moieties. The aromatic protons of the phenyl group in the barbiturate (B1230296) and the indole (B1671886) ring in ajmaline would resonate in the downfield region, while the aliphatic protons of the intricate cage-like structure of ajmaline would appear in the upfield region.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these resonances and confirming the connectivity of the atoms. thieme-connect.comlookchem.com Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within both parent molecules, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would establish the one-bond and multiple-bond correlations between protons and carbon atoms, respectively. These correlations are crucial for confirming the intact structures of both the ajmaline and phenylbarbiturate components within the salt or co-crystal. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide information about the through-space proximity of protons, aiding in the determination of the relative stereochemistry of the ajmaline core and the spatial relationship between the ajmaline and phenylbarbiturate ions.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Moiety | Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Ajmaline | Indole N-H | 10.0 - 11.0 | - |

| Ajmaline | Aromatic C-H | 6.5 - 7.5 | 110 - 140 |

| Ajmaline | Aliphatic C-H | 1.0 - 4.0 | 20 - 80 |

| Ajmaline | C=O | - | 170 - 180 |

| Phenylbarbiturate | N-H | 8.0 - 9.0 | - |

| Phenylbarbiturate | Aromatic C-H | 7.0 - 8.0 | 120 - 135 |

| Phenylbarbiturate | C=O | - | 160 - 175 |

Note: This table is illustrative and actual chemical shifts would need to be determined experimentally.

Solid-State NMR (ssNMR) is particularly valuable for characterizing the solid forms of this compound, including different polymorphs and amorphous states, which can exhibit distinct physical properties. nih.govrsc.org Cross-Polarization Magic-Angle Spinning (CPMAS) is a standard ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome the spectral broadening seen in solids.

By analyzing the ¹³C and ¹⁵N CPMAS spectra, researchers can gain insights into the local molecular environment of the atoms in the crystal lattice. rsc.org Differences in the chemical shifts and the presence of split signals can indicate the existence of multiple, crystallographically inequivalent molecules in the asymmetric unit of the crystal, a common feature in the solid state of complex organic molecules. nih.gov Furthermore, ssNMR can probe the nature of hydrogen bonding by observing the chemical shifts of the N-H protons and the involved carbonyl carbons. nih.gov The relaxation times measured in ssNMR experiments can also help to differentiate between crystalline and amorphous forms, as the molecular mobility is significantly different in these states. researchgate.net

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of the intermolecular interactions.

FT-IR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups within this compound. The spectrum would be a superposition of the vibrational modes of both the ajmaline and phenylbarbiturate components. Key absorptions would include the N-H stretching vibrations of the indole and barbiturate rings, the C=O stretching of the ester group in ajmaline and the amide groups in the barbiturate, C-N stretching, and the aromatic and aliphatic C-H stretching and bending vibrations. unodc.org

Of particular importance is the study of hydrogen bonding. The formation of a salt or co-crystal between ajmaline and phenylbarbiturate would likely involve hydrogen bonding between the N-H donors of both molecules and the carbonyl oxygen acceptors of the barbiturate. These interactions lead to a broadening and a shift to lower frequencies of the N-H and C=O stretching bands in the FT-IR spectrum, providing direct evidence of their involvement in the crystal packing. nih.govmdpi.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole, Barbiturate) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester, Amide) | Stretching | 1650 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of both the ajmaline and phenylbarbiturate moieties. The aromatic ring vibrations in both molecules would give rise to strong Raman signals.

In the low-frequency region (below 200 cm⁻¹), Raman spectroscopy can probe the lattice vibrations, also known as phonon modes. nih.gov These modes are highly sensitive to the crystal packing and symmetry. Therefore, different polymorphic forms of this compound would exhibit distinct lattice vibration patterns, making Raman spectroscopy a powerful tool for polymorph screening and characterization.

X-ray Diffraction (XRD) Techniques

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction (SC-XRD) would provide the most definitive structural information. eurjchem.com

By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the absolute configuration of the chiral centers in the ajmaline moiety and reveal the exact nature of the intermolecular interactions, including the hydrogen bonding network between the ajmaline and phenylbarbiturate ions. eurjchem.comacs.org The crystal system, space group, and unit cell dimensions obtained from SC-XRD are unique for each crystalline form, allowing for the unambiguous identification of polymorphs. acs.orgresearchgate.net

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be employed. While not providing the same level of atomic detail as SC-XRD, the XRPD pattern serves as a unique fingerprint for a specific crystalline solid. nih.govrsc.org It is an essential tool for routine identification, polymorph screening, and quality control of crystalline this compound.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates, has been reported for this compound. This technique, which provides the most precise three-dimensional structure of a crystalline compound, has not been applied to this specific substance according to available records.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphic Screening

There are no published PXRD patterns for this compound. This analysis is crucial for identifying the crystalline phase of a material and for screening for different polymorphic forms, which can have distinct physical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data is available for this compound. This technique is essential for determining the precise molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Similarly, there are no tandem mass spectrometry studies on this compound. This method is used to deduce the structural components of a molecule by analyzing its fragmentation patterns.

An extensive search for scientific literature focusing on the theoretical and computational chemistry of this compound has revealed a significant lack of specific research on this particular compound. As a result, the detailed analysis requested in the outline, including quantum mechanical calculations, molecular dynamics simulations, and molecular docking studies, cannot be provided at this time due to the absence of published data.

Theoretical and computational studies are highly specific to the molecule being investigated. The intricate interplay of electronic structure, molecular conformation, and intermolecular interactions requires dedicated research for each unique compound. Without studies performed directly on this compound, any discussion on its computational chemistry would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Further research efforts in the scientific community would be necessary to generate the data required to populate the requested sections and subsections. Such research would provide valuable insights into the electronic, structural, and interactive properties of this compound.

Theoretical and Computational Chemistry Investigations of Ajmaline Phenylbarbiturate

Molecular Docking and Binding Affinity Predictions (Ligand-Target Interactions)

Computational Assessment of Potential Receptor Binding Modes for Constituent Moieties (e.g., Ion Channels, GABA Receptors)

Computational docking and molecular dynamics simulations are instrumental in elucidating the binding modes of small molecules to their protein targets. For a hypothetical ajmaline (B190527) phenylbarbiturate compound, the primary targets would likely encompass those of its individual components: the voltage-gated ion channels for ajmaline and the GABA-A receptors for phenobarbital (B1680315).

Ajmaline Moiety and Ion Channel Interactions:

Ajmaline is a well-established antiarrhythmic agent that exerts its effects by modulating various ion channels. Computational studies suggest that ajmaline's broad-spectrum activity arises from its ability to interact with multiple channel types, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels. Molecular modeling indicates that ajmaline likely has multiple binding sites on these channels. One proposed site of interaction is the S4 voltage-sensing segment of Na+ and K+ channels. The binding is thought to be state-dependent, with ajmaline showing preference for open or inactivated channel conformations.

Computational approaches, such as homology modeling and molecular docking, can be employed to predict the specific amino acid residues that form the binding pocket for ajmaline within these ion channels. These in silico methods are crucial for understanding the molecular basis of ajmaline's therapeutic and proarrhythmic effects.

| Ion Channel Target | Potential Binding Site | Predicted Interacting Domains | Effect of Binding |

|---|---|---|---|

| Voltage-gated Sodium (Na+) Channels | Inner pore, S4 voltage-sensor | Pore-lining helices, voltage-sensing domains | Blockade of ion conduction |

| Voltage-gated Potassium (K+) Channels | Inner mouth, S4 voltage-sensor | Pore-lining helices, voltage-sensing domains | Inhibition of outward K+ current |

| L-type Calcium (Ca2+) Channels | To be determined | To be determined | Inhibition of Ca2+ influx |

Phenylbarbiturate Moiety and GABA-A Receptor Interactions:

Phenobarbital, a barbiturate (B1230296), is known to enhance the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel. Computational studies have been pivotal in mapping the binding sites for barbiturates on the GABA-A receptor. These studies suggest that barbiturates bind to a site distinct from the GABA binding site, acting as positive allosteric modulators.

Molecular docking simulations can predict the binding pose of phenobarbital within the transmembrane domain of the GABA-A receptor. These models highlight key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues that are critical for its modulatory effects.

| Receptor Target | Binding Site Type | Potential Interacting Residues (Hypothetical) | Effect of Binding |

|---|---|---|---|

| GABA-A Receptor | Allosteric site within the transmembrane domain | Tyrosine, Threonine, Leucine, Methionine | Potentiation of GABA-induced chloride influx |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For a hypothetical ajmaline phenylbarbiturate, QSAR could be a valuable tool in the rational design of analogs with improved potency, selectivity, or pharmacokinetic properties.

A QSAR study would involve generating a dataset of hypothetical analogs by systematically modifying the structure of the parent compound. For each analog, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors would then be statistically correlated with a predicted biological activity (e.g., binding affinity to a specific ion channel or GABA-A receptor subtype).

The resulting QSAR model, often expressed as a mathematical equation, can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the selection of the most promising candidates for further investigation.

| Structural Modification (Hypothetical) | Molecular Descriptor(s) Affected | Predicted Effect on Activity (Example) |

|---|---|---|

| Addition of a hydroxyl group to the ajmaline core | Increased polarity (LogP), Hydrogen bond donor capacity | Potentially increased affinity for polar binding pockets |

| Substitution of the phenyl ring on the barbiturate moiety with a heterocyclic ring | Aromaticity, Dipole moment | Altered selectivity for GABA-A receptor subtypes |

| Modification of the linker between the ajmaline and phenylbarbiturate moieties | Molecular flexibility, Shape indices | Optimized simultaneous binding to both target types |

Crystal Structure Prediction and Polymorphism Modeling

The solid-state properties of a pharmaceutical compound, such as its crystal structure and polymorphism, are critical for its stability, solubility, and bioavailability. Computational methods for crystal structure prediction (CSP) aim to identify the most stable crystal packing arrangements for a given molecule based on its chemical structure.

The challenge of CSP is particularly evident for molecules like phenobarbital, which is known to exhibit significant polymorphism, meaning it can exist in multiple crystalline forms. This conformational flexibility presents a major hurdle for computational prediction methods.

For a hypothetical this compound compound, CSP would be a complex but essential undertaking. The process would involve:

Conformational Analysis: Identifying the low-energy conformations of the molecule in the gas phase.

Crystal Packing Search: Generating a vast number of plausible crystal packing arrangements for the most stable conformers.

Lattice Energy Minimization: Calculating the lattice energy of each predicted crystal structure to rank them in terms of stability.

Polymorphism modeling would further involve assessing the relative thermodynamic stability of the predicted polymorphs and the kinetic factors that might favor the formation of metastable forms. Understanding the polymorphic landscape is crucial for ensuring the consistent performance of a solid dosage form.

| Known Polymorph of Phenobarbital | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Form I | Monoclinic | P21/c | Contains three independent molecules in the asymmetric unit. |

| Form II | Monoclinic | P21/c | Also has three molecules in the asymmetric unit with similar packing to Form I. |

| Form III | Monoclinic | P21/n | Details on the asymmetric unit are part of ongoing research. |

| Form V | Monoclinic | P21/n | Contains two molecules in the asymmetric unit. |

| Form XV | Monoclinic | P21/n | Also has two molecules in the asymmetric unit. |

Molecular and Cellular Mechanistic Investigations of Ajmaline Phenylbarbiturate

Ion Channel Modulatory Effects

The primary influence on ion channels is exerted by the ajmaline (B190527) moiety of the compound. Ajmaline is recognized for its broad-spectrum blocking activity on several critical cardiac ion channels.

The ajmaline component is a potent blocker of voltage-gated sodium channels (Nav), particularly the cardiac isoform Nav1.5. vulcanchem.comdrugbank.com This action is the principal mechanism behind its classification as a Class Ia antiarrhythmic agent. patsnap.com In vitro studies using patch-clamp techniques on isolated rat ventricular myocytes have demonstrated that ajmaline suppresses the fast sodium current (INa) in a concentration-dependent manner. muni.cz The blockade of these channels reduces the influx of sodium ions during phase 0 of the cardiac action potential, which leads to a decreased rate of depolarization and slows the conduction velocity of electrical impulses within the myocardium. patsnap.com

Electrophysiological studies have quantified this inhibitory effect. In rat ventricular myocytes, the half-maximal effective concentration (EC50) for ajmaline-induced block of INa was determined to be 8.2 ± 1.5 µmol/l, with a Hill coefficient of 0.62 ± 0.08. muni.cz This finding is consistent with values derived from (dV/dt)max-depression measurements in multicellular cardiac preparations. muni.cz The N-propyl derivative of ajmaline, prajmaline, has also been shown to exhibit concentration-dependent and use-dependent blocking effects on INa in various cardiomyocyte models. muni.cz

| Parameter | Value | Reference Cell Type |

|---|---|---|

| EC50 for INa Block | 8.2 ± 1.5 µmol/l | Rat Ventricular Myocytes |

| Hill Coefficient | 0.62 ± 0.08 | Rat Ventricular Myocytes |

Beyond its primary effect on sodium channels, ajmaline also modulates other key ion channels. nih.govnih.gov It has been shown to interfere with the human Ether-a-go-go-Related Gene (hERG) potassium ion channel, which is responsible for the rapid delayed rectifier potassium current (IKr). wikipedia.orgnih.gov Blockade of IKr contributes to a prolongation of the action potential duration. nih.gov

Furthermore, ajmaline interacts with calcium channels. nih.govnih.gov Studies in guinea-pig ventricular myocytes revealed that ajmaline blocks the L-type calcium current (ICa-L). muni.cz This multi-channel blockade, involving sodium, potassium, and calcium currents, underscores the complex electrophysiological profile of ajmaline. muni.cznih.govnih.gov The combined inhibition of these channels results in a significant alteration of the cardiac action potential. patsnap.com

Studies suggest that the ajmaline-induced block of sodium channels is voltage-dependent, with the drug acting preferentially on channels in the inactivated state. muni.czresearchgate.net However, unlike some other Class I antiarrhythmics, the effect of ajmaline on sodium current has been observed to be largely frequency-independent in some preparations. muni.cz

Neurotransmitter Receptor Interactions

The phenylbarbiturate component of the compound is responsible for its interaction with neurotransmitter receptors, specifically the Gamma-Aminobutyric Acid (GABA) type A (GABAA) receptor. frontiersin.orgwikipedia.org

Phenylbarbiturate, like other barbiturates such as phenobarbital (B1680315), functions as a positive allosteric modulator of the GABAA receptor. frontiersin.orgwikipedia.org GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABAA receptor opens an integrated chloride ion channel. frontiersin.org The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. wikipedia.org

The phenylbarbiturate moiety enhances the effect of GABA by increasing the duration of time the chloride ion channel remains open when GABA is bound. wikipedia.org This prolongs the flow of chloride ions into the neuron, thereby augmenting the inhibitory postsynaptic potential. wikipedia.orgumich.edu At higher concentrations, barbiturates can also directly activate the GABAA receptor channel in the absence of GABA. nih.govnih.gov Studies on neocortical neurons using phenobarbital showed it increased the inhibitory postsynaptic current (IPSC) decay time constant and could shunt neuronal firing through direct agonism at GABAA receptors. nih.gov

| Action | EC50 | Reference Cell Type |

|---|---|---|

| Increased IPSC Decay Time Constant | 144 µM | Rat Neocortical Neurons |

| GABAA Receptor Agonism (Shunting of Firing) | 133 µM | Rat Neocortical Neurons |

The modulatory effect of phenylbarbiturate is allosteric, meaning it binds to a site on the GABAA receptor that is distinct from the GABA binding site itself. wikipedia.orgwilliams.edu This is also different from the benzodiazepine (B76468) binding site. williams.edudrugbank.com The binding of the barbiturate (B1230296) induces a conformational change in the receptor that increases its affinity for GABA or, more significantly, prolongs the channel's open state. wikipedia.orgwilliams.edu

While the precise location of the barbiturate binding site has not been definitively elucidated, research suggests it is located within the transmembrane domains of the GABAA receptor. nih.govnih.gov Specific amino acid residues within the β and α subunits are believed to form a binding pocket. nih.gov Studies have pointed to the importance of the second and third transmembrane domains of the β subunit, with residues such as methionine 286 in the β subunit and methionine 236 in the α subunit being potentially critical for binding and modulation. nih.gov The interaction is dependent on the subunit composition of the GABAA receptor, which can influence the affinity and efficacy of the barbiturate's action. nih.gov

Absence of Scientific Literature on Ajmaline Phenylbarbiturate Precludes Article Generation

A thorough and extensive search for scientific literature and research data concerning the chemical compound "this compound" has yielded no specific information. The combination of ajmaline, an antiarrhythmic agent, and phenylbarbiturate, a barbiturate derivative, does not appear to be a recognized or studied compound in the available scientific and medical databases.

The search for molecular and cellular mechanistic investigations, including effects on mitochondrial function, protein kinase activity, cellular uptake, and subcellular distribution, returned no results for this specific compound. While there is a substantial body of research on ajmaline nih.govnih.gov and phenobarbital (a closely related barbiturate) nih.govdrugbank.com as separate entities, there is no evidence of studies conducted on the combined salt or co-crystal "this compound."

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content. The strict requirement to focus solely on "this compound" and to provide detailed research findings and data tables cannot be met due to the complete lack of source material. Creating content for the specified outline would require fabrication of data and findings, which would be misleading and scientifically unsound.

Research on ajmaline alone indicates it has complex actions on sodium, potassium, and calcium channels, and also affects mitochondria and metabolic pathways. nih.govnih.gov Studies on phenobarbital have explored its role in inducing gene expression through the AMP-activated protein kinase (AMPK) pathway. nih.gov However, how these individual mechanisms would translate to the combined compound "this compound" is purely speculative and not documented in any retrievable research.

Given the constraints and the absence of data, the generation of the requested professional and authoritative article is not feasible.

Development and Validation of Analytical Methodologies for Ajmaline Phenylbarbiturate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceuticals, offering high-resolution separation of analytes from complex matrices. For a compound like ajmaline (B190527) phenylbarbiturate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for quantification, impurity profiling, and stability studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the most versatile and widely applied technique for the analysis of alkaloids and barbiturates due to its efficiency in separating non-volatile and thermally labile compounds. universiteitleiden.nl A robust HPLC method for ajmaline phenylbarbiturate would require careful optimization of the stationary phase, mobile phase, and detector settings to ensure simultaneous and effective separation and quantification of both ajmaline and phenobarbital (B1680315).

Method Development Considerations:

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for both ajmaline and phenobarbital analysis. universiteitleiden.nlunesp.brresearchgate.netscielo.org.co A Chromolith® Performance RP-18e column has been shown to provide rapid elution of phenobarbital. researchgate.nettandfonline.com

Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). unesp.brresearchgate.netscielo.org.cotandfonline.com The pH of the aqueous phase is a critical parameter to control the ionization and retention of both the basic ajmaline and the acidic phenobarbital. For instance, a mobile phase of methanol and 0.1% phosphoric acid in water (48:52 v/v) has been used for phenobarbital. scielo.org.co For ajmaline, a gradient elution with 0.1% formic acid in water and acetonitrile has been employed.

Detection: A Diode Array Detector (DAD) or a UV detector would be suitable for detecting both compounds. Phenobarbital is often detected at wavelengths around 210 nm or 220 nm. unesp.brnih.gov Ajmaline's maximum absorption is around 287-289 µm. researchgate.net Fluorimetric detection can also be used for ajmaline for enhanced sensitivity. researchgate.net

Validation:

Any developed HPLC method must be validated according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). ebrary.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. unesp.brresearchgate.netscielo.org.cotandfonline.com

Illustrative HPLC Method Parameters:

| Parameter | Phenobarbital Method 1 unesp.br | Phenobarbital Method 2 researchgate.nettandfonline.com | Proposed for this compound |

|---|---|---|---|

| Column | C18 (Shimpack XR-ODS 50L x 3.0) | Chromolith® Performance RP-18e | C18 or RP-18e |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) | Methanol:Water (38:62, v/v) | Gradient of Acetonitrile and buffered water (e.g., with formic or phosphoric acid) |

| Flow Rate | 0.2 mL/min | 3 mL/min | 1.0 mL/min (to be optimized) |

| Detection | 210 nm | UV (wavelength not specified) | DAD (210-300 nm) |

| Linearity Range | 2.5 - 80 µg/mL | Not specified | To be determined |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While ajmaline and phenobarbital are not inherently volatile, they can be analyzed by GC after derivatization to increase their volatility and improve their chromatographic properties. nih.govnih.govnih.gov

Derivatization:

Phenobarbital: Phenobarbital is often methylated using reagents like diazomethane (B1218177) before GC analysis. It can also be converted into its bispentafluorobenzyl derivative for electron-capture detection. nih.gov

Ajmaline: For GC-MS analysis, ajmaline and its metabolites can be acetylated. nih.gov

Method Development:

A GC method would involve a capillary column, such as one coated with a phenyl methyl silicone stationary phase (e.g., OV-17), and a temperature programming ramp to separate the derivatized analytes. nih.govoregonstate.edu A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides high specificity and is suitable for impurity identification. nih.gov

Validation and Application:

The GC method would need to be validated for the same parameters as the HPLC method. It would be particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Example GC Parameters for Phenobarbital:

| Parameter | Method for Methylated Phenobarbital nih.govoup.com | Method for Pentafluorobenzyl Phenobarbital nih.gov |

|---|---|---|

| Derivatization | On-column methylation | Extractive alkylation with pentafluorobenzyl bromide |

| Column | Glass column with SP-2250 | Not specified |

| Detector | FID | Electron-Capture Detector (ECD) |

| Application | Simultaneous analysis of several anticonvulsants in serum | Determination in saliva |

Chiral Chromatography for Enantiomeric Purity Assessment

Chirality is a critical aspect of pharmaceutical development, as enantiomers of a drug can have different pharmacological and toxicological profiles. americanpharmaceuticalreview.comwvu.edu Ajmaline is a chiral molecule. escholarship.org While phenobarbital itself is not chiral, some other barbiturates are. tandfonline.comnih.gov Therefore, assessing the enantiomeric purity of the ajmaline component in this compound is essential.

Chiral HPLC is the most common method for separating enantiomers. wvu.edu This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases:

CSPs are columns where a chiral selector is immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including antihistamines. rsc.org

Chiral Mobile Phase Additives:

An alternative approach is to add a chiral selector, such as a cyclodextrin (B1172386) (e.g., β-cyclodextrin), to the mobile phase of a standard reversed-phase column. tandfonline.comnih.govtandfonline.com The enantiomers form diastereomeric complexes with the cyclodextrin, which can then be separated. This method has been successfully applied to the resolution of chiral barbiturates. tandfonline.comnih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as short analysis times, low sample consumption, and high separation efficiency. nih.govacs.org

CE methods have been developed for the analysis of both ajmaline and phenobarbital. nih.govresearchgate.netdtic.mil For a combined analysis of this compound, a method would need to be developed that can simultaneously separate the cationic ajmaline and the anionic phenobarbital. This could potentially be achieved using micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants to separate both neutral and charged analytes.

CE Method Parameters for Phenobarbital:

| Parameter | Method 1 nih.govepa.gov | Method 2 nih.gov |

|---|---|---|

| Buffer | 50 mM Phosphate buffer (pH 8.0) | 60 mmol/L Gly-NaOH (pH 11.0) |

| Capillary | Fused silica (B1680970) (72 cm x 50 µm i.d.) | Fused silica (60.2 cm x 75 µm i.d.) |

| Voltage | 20 kV | 12.5 kV |

| Detection | 220 nm | 214 nm |

| Application | Simultaneous analysis with ephedrine (B3423809) and theophylline | Analysis in human urine with sample stacking |

Hyphenated Techniques for Enhanced Detection and Structural Confirmation

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are invaluable for pharmaceutical analysis.

LC-MS/MS for Sensitive Quantification and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the high separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is the gold standard for bioanalysis and is widely used for the quantification of drugs and their metabolites in biological matrices. researchgate.netnih.govresearchgate.netnih.gov

Methodology:

An LC-MS/MS method for this compound would involve separating the two compounds using HPLC, followed by their introduction into the mass spectrometer. The compounds would be ionized, typically using electrospray ionization (ESI), and then fragmented. Specific fragment ions (product ions) for each compound would be monitored in multiple reaction monitoring (MRM) mode, providing excellent selectivity and sensitivity. nih.govresearchgate.netsciex.com

Applications:

Sensitive Quantification: LC-MS/MS allows for the quantification of very low concentrations of drugs in complex samples like plasma and urine. nih.govresearchgate.net

Metabolite Identification: The structural information provided by MS/MS is crucial for identifying metabolites of ajmaline and phenobarbital in metabolism studies. researchgate.netnih.gov

Forensic Analysis: This technique is also extensively used in forensic toxicology to detect and quantify drugs in post-mortem samples. researchgate.netnih.gov

LC-MS/MS Parameters:

| Parameter | Phenobarbital Method nih.gov | Ajmaline Application ebrary.net |

|---|---|---|

| Separation | LC with a C8 column | UPLC |

| Ionization | ESI (mode not specified) | ESI (positive ion mode) |

| Detection | Tandem MS (MRM mode) | Tandem MS (MRM mode) |

| Application | Quantification in human serum and plasma | Quantitative analysis |

GC-MS for Component Analysis and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for both component analysis—simultaneously identifying and quantifying the ajmaline and phenylbarbiturate moieties—and for detecting and identifying volatile impurities that may be present from the manufacturing process or degradation.

The methodology involves introducing a volatilized sample into a GC system, where it travels through a capillary column. The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each component, acting as a "molecular fingerprint" for identification.

For this compound, the analysis would confirm the presence of both active components. Volatile impurities, such as residual solvents from synthesis (e.g., methanol, acetone, dichloromethane) or potential degradation byproducts, can also be identified and quantified, which is crucial for ensuring the purity and stability of the compound. researchgate.net Chemometric analysis can be applied to the GC-MS data to discriminate between different batches or to identify key markers of degradation. nih.gov

Table 1: Representative GC-MS Parameters for Component Analysis

| Parameter | Ajmaline | Phenylbarbiturate | Potential Volatile Impurity (e.g., Benzene) |

| Retention Time (min) | ~18.5 | ~12.3 | ~3.1 |

| Key Mass Fragments (m/z) | 326 (M+), 182, 144 | 232 (M+), 204, 161, 117 | 78 (M+), 52, 51 |

| Analysis Mode | Splitless Injection | Splitless Injection | Headspace/Split Injection |

| Note: These values are illustrative and depend on the specific column, temperature program, and instrument used. |

Spectrophotometric and Fluorometric Assay Development

Spectroscopic methods are indispensable for the routine analysis of pharmaceutical compounds due to their speed, simplicity, and sensitivity. For this compound, both UV-Visible spectrophotometry and fluorescence spectroscopy offer robust options for assay development.

UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a compound in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative determination of this compound.

To determine concentration, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Purity assessment can also be performed by scanning a wide range of wavelengths to generate an absorption spectrum. The presence of impurities may be indicated by shifts in the λmax or the appearance of additional absorption peaks. Comparing the spectrum of a test sample to that of a highly pure reference standard can thus serve as a quick purity check. researchgate.net

Table 2: Example Calibration Data for this compound using UV-Vis Spectrophotometry

| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 285 nm) |

| 2.0 | 0.112 |

| 4.0 | 0.225 |

| 8.0 | 0.448 |

| 12.0 | 0.671 |

| 16.0 | 0.895 |

| Correlation Coefficient (R²) | 0.9998 |

Fluorescence spectroscopy is an exceptionally sensitive technique that involves exciting a molecule with light of a specific wavelength and measuring the light emitted at a longer wavelength. The ajmaline component of the compound is known to be fluorescent, making this a highly suitable method for its detection. A high-performance liquid chromatographic assay using fluorescence detection has been developed for ajmaline, with excitation and emission wavelengths set at 290 nm and 355 nm, respectively. nih.gov

This high sensitivity allows for the detection of very low concentrations of the compound. Beyond simple quantification, fluorescence spectroscopy is a powerful tool for studying molecular interactions. For instance, the interaction between the phenylbarbiturate moiety and proteins like human serum albumin (HSA) has been investigated using fluorescence methods. nih.gov Changes in the fluorescence intensity or shifts in the emission wavelength upon binding can provide valuable information about binding constants, mechanisms, and the effects of other substances on these interactions. nih.gov

Method Validation Parameters for this compound Quantification

To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must undergo a rigorous validation process. Key parameters for the quantification of this compound are outlined below.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances.

For this compound, a method's specificity would be demonstrated by showing that there is no interference from known impurities or excipients at the retention time or wavelength used for quantification. This is often assessed by "spiking" a blank sample with these potential interferents and observing the analytical response. In chromatographic methods like HPLC or GC-MS, achieving baseline separation between the analyte and other components is a primary indicator of selectivity. nih.gov

These parameters define the quantitative capabilities of the method.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically determined by analyzing a series of dilutions of a standard solution and is expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0.

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an ajmaline assay, a validated concentration range was established between 21 and 5300 ng/mL. nih.gov

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. For a similar compound analyzed by UV-Vis, the LOD was found to be 0.09 μg/mL. researchgate.net

LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. For a fluorescent detection method for ajmaline, the lower limit of quantification was 25 ng/ml. nih.gov For a UV-Vis method analyzing a related compound, the LOQ was 0.3 μg/mL. researchgate.net

Table 3: Summary of Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criteria | Example Value |

| Specificity | Ability to measure only the analyte. | No interference from placebo or impurities. | N/A |

| Linearity (R²) | Proportionality of signal to concentration. | R² ≥ 0.999 | 0.9998 |

| Range (ng/mL) | Concentration interval for reliable quantification. | Defined by linearity and accuracy data. | 21 - 5300 nih.gov |

| LOD (ng/mL) | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3:1 | ~7.5 (Estimated) |

| LOQ (ng/mL) | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1; acceptable precision & accuracy. | 25 nih.gov |

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

A comprehensive search of scientific literature and chemical databases has revealed no evidence of a specific chemical compound identified as "this compound." As a result, it is not possible to generate the requested article on the "" with the specified focus on precision, accuracy, robustness, and ruggedness testing.

The user's stringent requirement to focus solely on this particular compound, to the exclusion of all other information, cannot be met as there are no research findings, analytical methods, or validation data available for a compound with this name.

Searches were conducted for the specific term "this compound," as well as for potential combination therapies or derivatives involving ajmaline and phenobarbital (a common barbiturate). While there is extensive literature on ajmaline, an antiarrhythmic agent, and on phenobarbital, an anticonvulsant, as separate entities, there is no indication of their synthesis into a single chemical compound. Mentions of both substances in the same context are limited to drug interaction studies, not the analysis of a distinct, combined molecule.

The creation of an authoritative and scientifically accurate article, complete with data tables and detailed research findings as requested, is contingent upon the existence of underlying scientific research. Without any data on "this compound," any attempt to generate the specified content would be speculative and would not adhere to the principles of factual accuracy.

Pharmaceutical Solid State Research of Ajmaline Phenylbarbiturate

Polymorphism and Amorphism Investigations

Identification and Characterization of Different Crystalline Forms

No published studies have identified or characterized different crystalline forms (polymorphs) of ajmaline (B190527) phenylbarbiturate.

Amorphous Solid Dispersion Strategies for Enhanced Properties

There is no available research on the development or characterization of amorphous solid dispersions of ajmaline phenylbarbiturate.

Co-Crystallization and Salt Engineering (Beyond initial synthesis)

Design and Synthesis of Multi-Component Crystal Forms

No literature exists detailing the design or synthesis of co-crystals or other multi-component forms of this compound.

Impact of Co-formers on Crystal Packing and Intermolecular Interactions

As no co-crystals have been reported, there is no information on how co-formers might influence the crystal structure of this compound.

Characterization of Solid-State Stability

There are no available studies on the solid-state stability of this compound under various conditions.

Photostability Studies (excluding degradation products related to adverse effects)

No data is available on the photostability of this compound.

Thermostability and Desolvation Behavior

No data is available on the thermostability or desolvation behavior of this compound.

Particle Engineering and Formulation Science Considerations (excluding dosage/administration)

Micronization and Nanocrystallization Approaches

No information exists in the literature regarding micronization or nanocrystallization studies specifically involving this compound.

Flow Properties and Compressibility for Solid Form Processing

There is no available data on the flow properties or compressibility of this compound for solid dosage form processing.

Future Research Directions and Translational Perspectives for Ajmaline Phenylbarbiturate

Exploration of Structure-Activity Relationships for Novel Bioactivity

The distinct structures of ajmaline (B190527) and phenylbarbiturate offer numerous opportunities for synthetic modification to explore structure-activity relationships (SAR). Future research could systematically alter functional groups on both molecules to probe for novel bioactivities beyond the known effects of the parent compounds.

For the ajmaline moiety, a complex indole (B1671886) alkaloid, modifications could target several key positions. Research on ajmaline analogs has indicated that substitutions at the N-1 and C-17 positions can be critical for activity. nih.gov For instance, developing derivatives by altering the ethyl group at C-13 or the hydroxyl groups at C-17 and C-21 could modulate receptor binding affinity and specificity.

For the phenylbarbiturate component, the SAR is well-established. The 5,5-disubstituted barbituric acid structure is essential for its activity. gpatindia.com Modifying the phenyl and ethyl groups at the C-5 position could fine-tune lipophilicity and, consequently, its ability to interact with biological targets. cutm.ac.in Introducing different aromatic or aliphatic groups could lead to derivatives with altered potency or a different pharmacological profile. cutm.ac.in A key principle in barbiturate (B1230296) SAR is that increasing the lipophilicity of the substituents at the C-5 position generally leads to a faster onset and shorter duration of action.

By creating a library of Ajmaline Phenylbarbiturate derivatives with systematic structural changes, researchers could screen for new biological effects, potentially leading to the discovery of compounds with unique therapeutic or research applications.

| Parent Molecule | Key Structural Features for Modification | Potential Impact of Modification |

| Ajmaline | N-1 position, C-17 hydroxyl group, C-21 hydroxyl group, C-13 ethyl group | Altered binding affinity to ion channels, modified pharmacokinetic properties |

| Phenylbarbiturate | C-5 phenyl group, C-5 ethyl group, N-1 and N-3 imide hydrogens | Modulated lipophilicity, changes in CNS penetration, altered metabolic stability |

Investigation of Synergistic or Antagonistic Molecular Interactions with Other Agents

The combination of a sodium channel blocker (ajmaline) and a GABAA receptor modulator (phenylbarbiturate) in a single compound suggests the potential for complex interactions with other bioactive molecules. Ajmaline is known to interact with a wide range of drugs, including other antiarrhythmics, beta-blockers, and calcium channel blockers, which can potentiate its effects. drugbank.compatsnap.com Barbiturates, including phenobarbital (B1680315), are well-known for their synergistic effects with other central nervous system (CNS) depressants like alcohol and benzodiazepines. wikipedia.orgbiologyonline.com

Future research should focus on elucidating the molecular basis of these interactions. Studies could investigate whether this compound acts synergistically with other ion channel modulators or neurotransmitter receptor ligands. For example, its interaction with other antiepileptic drugs could be explored, as both ajmaline and phenobarbital have effects on neuronal excitability. gpatindia.comnih.gov Conversely, antagonistic interactions are also possible. Barbiturates are known inducers of hepatic enzymes like CYP2C9 and CYP3A4, which could decrease the plasma concentration of co-administered drugs. wikipedia.orgnursekey.com Understanding these potential interactions is crucial for defining the compound's pharmacological profile.

| Interacting Agent Class | Known Interaction with Ajmaline | Known Interaction with Phenylbarbiturate | Hypothesized Interaction with this compound |

| Other Antiarrhythmics | Potentiation of effects, increased risk of QTc prolongation. drugbank.com | Not well-documented | Potential for enhanced antiarrhythmic effects or proarrhythmic risk. |

| CNS Depressants (e.g., Benzodiazepines) | Not well-documented | Synergistic CNS depression. wikipedia.orgbiologyonline.com | Likely synergistic CNS depressant effects. |

| CYP450 Inducers (e.g., Rifampin) | Decreased ajmaline effectiveness. patsnap.com | Not well-documented | Potential for altered metabolism and reduced efficacy. |

| CYP450 Inhibitors (e.g., Cimetidine) | Increased ajmaline levels and toxicity risk. patsnap.com | Not well-documented | Potential for increased plasma concentrations and enhanced effects. |

Development of Advanced Delivery Systems for Targeted Molecular Research

The physicochemical properties of this compound, being a salt of two distinct molecules, may present challenges for conventional delivery. Advanced delivery systems could be developed to improve its solubility, stability, and, most importantly, to enable targeted delivery for specific research applications. Novel drug delivery systems, such as long-acting injectables or controlled-release formulations, have been explored for barbiturates to enhance patient adherence and safety. gminsights.com

For instance, encapsulating this compound in liposomes or nanoparticles could modify its pharmacokinetic profile and allow for targeted delivery to specific tissues or cell types. This would be particularly valuable for in vitro and in vivo studies aimed at dissecting its mechanism of action at a specific site, while minimizing off-target effects. For example, brain-targeted delivery systems could be designed to specifically probe the compound's effects on neuronal circuits.

Applications in Chemical Biology and Mechanistic Probe Development

Ajmaline itself is used as a pharmacological tool to diagnose Brugada syndrome by challenging the cardiac conduction system. nih.govbhrs.com This highlights its potential as a chemical probe. This compound could be further developed into a more sophisticated tool for chemical biology research.

By attaching fluorescent tags or photo-activatable groups to the molecule, researchers could create probes to visualize its subcellular localization or to control its activity with spatial and temporal precision. Such probes would be invaluable for studying the dynamics of its molecular targets, which for ajmaline include sodium, potassium, and calcium channels, and for phenylbarbiturate, the GABAA receptor. frontiersin.orgmedscape.com Furthermore, the development of biotinylated or otherwise tagged versions of this compound could facilitate affinity purification experiments to identify novel binding partners and unravel new biological pathways. The synthesis of single-stranded DNA (ss-DNA) probes for ajmaline detection has already been explored, suggesting a basis for creating more advanced molecular tools. researchgate.net

Computational Toxicology and In Silico Property Prediction

Computational toxicology and in silico modeling offer powerful tools to predict the fundamental chemical interactions and properties of this compound without the need for extensive experimental work. wikipedia.orgmdpi.com These methods are crucial in the early stages of research to guide compound design and prioritize experimental studies.

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Ajmaline phenylbarbiturate, and how can researchers ensure reproducibility?

- Methodology : Follow standardized organic synthesis protocols with rigorous purity validation using techniques like HPLC (>99% purity threshold) and NMR spectroscopy. Reproducibility requires explicit documentation of reaction conditions (e.g., temperature, catalysts, solvents) and adherence to ICH guidelines for analytical validation .

- Key Considerations : Cross-validate results with independent labs and reference pharmacopeial standards for barbiturates.

Q. How should this compound be characterized pharmacologically in preclinical studies?

- Methodology : Use in vitro assays (e.g., receptor-binding studies for sodium channel modulation) paired with in vivo models (e.g., ECG screening in animal models at 1 mg/kg dosage over 5 minutes ). Ensure compliance with ARRIVE guidelines for ethical animal research .

- Data Interpretation : Compare dose-response curves across models to identify species-specific variability.

Q. What are the standard protocols for assessing this compound’s cardiac effects in clinical research?

- Methodology : Adopt provocation testing protocols, such as supine/standing ECG assessments, with ajmaline challenges (1 mg/kg IV over 5 minutes ). Include controls for autonomic influences and validate results against baseline ECGs.

- Statistical Analysis : Use paired t-tests for pre/post-intervention comparisons and adjust for covariates like age and comorbidities.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s mechanism of action?

- Methodology : Apply a systems biology approach, integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling and transcriptomic profiling. Use sensitivity analysis to identify confounding variables (e.g., metabolic enzymes ).

- Framework : Align with the FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are optimal for investigating this compound’s off-target effects in heterogeneous populations?

- Methodology : Implement stratified randomization in clinical trials, segmenting participants by genetic markers (e.g., CYP450 polymorphisms). Use adaptive trial designs to refine dosing protocols dynamically .

- Data Validation : Apply multivariate regression to isolate demographic or genetic confounders.

Q. How should conflicting clinical data on this compound’s arrhythmogenic risk be analyzed?

- Methodology : Conduct a meta-analysis of RCTs and observational studies, assessing bias via Cochrane Risk of Tool. Use funnel plots to detect publication bias .

- Ethical Considerations : Re-evaluate risk-benefit ratios in vulnerable populations (e.g., Brugada syndrome patients ).

Q. What computational models are suitable for predicting this compound’s drug-drug interactions?

- Methodology : Deploy molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities at cytochrome P450 isoforms. Validate predictions with in vitro microsomal assays .

- Scope Management : Limit models to high-probability interactions flagged by pharmacovigilance databases to ensure feasibility .

Methodological Frameworks

- FINERMAPS Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethical compliance, Relevance, Manageability, Appropriateness, Precision, and Scalability .

- PICO Framework : Structure clinical questions around Population, Intervention, Comparison, and Outcomes (e.g., "In Brugada patients [P], does Ajmaline [I] versus flecainide [C] improve diagnostic accuracy [O]?" ).

Data Presentation Guidelines

- Tables : Include pharmacokinetic parameters (e.g., Cmax, t1/2) and adverse event rates stratified by dosage .

- Ethical Compliance : Document IRB approvals and informed consent protocols for human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.